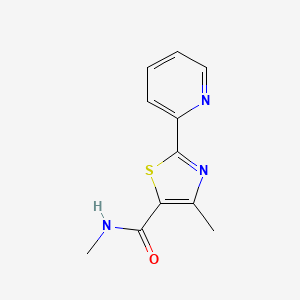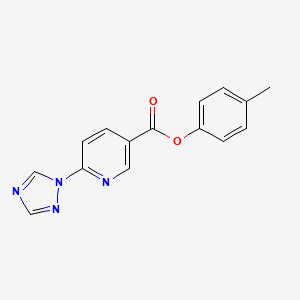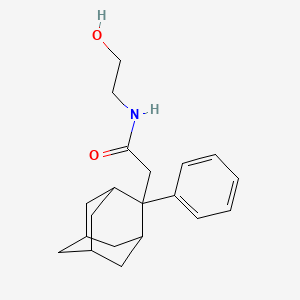
N-(2-hydroxyethyl)-2-(2-phenyl-2-adamantyl)acetamide
Vue d'ensemble
Description
N-(2-hydroxyethyl)-2-(2-phenyl-2-adamantyl)acetamide, also known as HAPA, is a chemical compound that has been studied extensively for its potential applications in the field of medicinal chemistry. HAPA is a derivative of adamantane, a cyclic hydrocarbon that is commonly used in the synthesis of antiviral and antiparkinsonian drugs. The unique structural features of HAPA make it a promising candidate for the development of new therapeutic agents.
Mécanisme D'action
The mechanism of action of N-(2-hydroxyethyl)-2-(2-phenyl-2-adamantyl)acetamide is not fully understood, but it is believed to involve interactions with various cellular targets. This compound has been shown to bind to the viral hemagglutinin protein, which is required for viral entry into host cells. This binding prevents the virus from attaching to host cells and entering them. This compound has also been shown to inhibit the activity of monoamine oxidase (MAO), an enzyme that breaks down dopamine in the brain. This inhibition leads to increased levels of dopamine, which can alleviate the symptoms of Parkinson's disease.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects that make it a promising candidate for the development of new therapeutic agents. This compound has been shown to be highly selective for viral hemagglutinin proteins, which reduces the risk of off-target effects. This compound has also been shown to have low toxicity in animal studies, which is a critical factor in the development of new drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2-hydroxyethyl)-2-(2-phenyl-2-adamantyl)acetamide is its relatively simple synthesis method, which makes it a viable candidate for large-scale production. This compound also has a broad spectrum of antiviral activity, which makes it a promising candidate for the development of new antiviral agents. One limitation of this compound is its relatively low potency, which may limit its effectiveness as a therapeutic agent.
Orientations Futures
There are several future directions for research on N-(2-hydroxyethyl)-2-(2-phenyl-2-adamantyl)acetamide. One area of research involves the development of new antiviral agents that are based on the structure of this compound. This research could lead to the discovery of new drugs that are effective against a wide range of viruses.
Another area of research involves the development of new antiparkinsonian agents that are based on the structure of this compound. This research could lead to the discovery of new drugs that are effective in treating Parkinson's disease.
Finally, research on the mechanism of action of this compound could lead to the discovery of new targets for drug development. This research could lead to the discovery of new drugs that are effective against a wide range of diseases.
Applications De Recherche Scientifique
N-(2-hydroxyethyl)-2-(2-phenyl-2-adamantyl)acetamide has been studied extensively for its potential applications in the field of medicinal chemistry. One area of research involves the development of new antiviral agents. This compound has been shown to inhibit the replication of several viruses, including influenza A and B, herpes simplex virus, and human immunodeficiency virus (HIV). This activity is believed to be due to the ability of this compound to interfere with viral attachment and entry into host cells.
Another area of research involves the development of new antiparkinsonian agents. This compound has been shown to increase the levels of dopamine in the brain, which is a key neurotransmitter that is depleted in Parkinson's disease. This activity is believed to be due to the ability of this compound to inhibit the reuptake of dopamine by presynaptic neurons.
Propriétés
IUPAC Name |
N-(2-hydroxyethyl)-2-(2-phenyl-2-adamantyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO2/c22-7-6-21-19(23)13-20(16-4-2-1-3-5-16)17-9-14-8-15(11-17)12-18(20)10-14/h1-5,14-15,17-18,22H,6-13H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPHDJCFAKKVNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3(CC(=O)NCCO)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



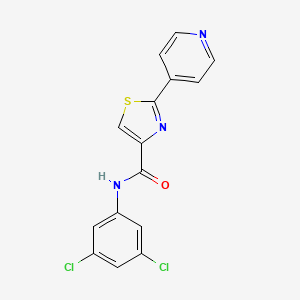
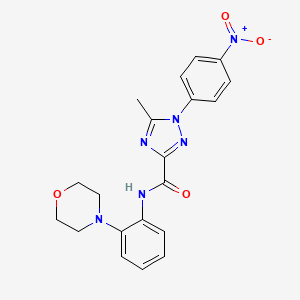
![N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-methyl-1H-imidazole-2-carbohydrazide](/img/structure/B3134231.png)
![methyl 3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazono}-2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}propanoate](/img/structure/B3134254.png)

![N-{2-[3-(benzylsulfanyl)-6-methyl-1,2,4-triazin-5-yl]vinyl}-O-(2,6-dichlorobenzyl)hydroxylamine](/img/structure/B3134262.png)
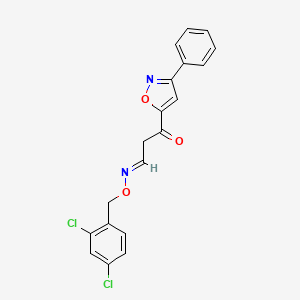
![3-fluoro-4-[[(Z)-1-hydrazinyl-2-nitroethenyl]amino]phenol](/img/structure/B3134276.png)
![6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime](/img/structure/B3134283.png)
![(E)-methoxy({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amine](/img/structure/B3134287.png)
![1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-(2-phenyl-2-adamantyl)ethanone](/img/structure/B3134297.png)
